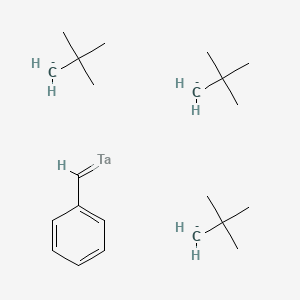
Benzylidenetantalum;2-methanidyl-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidenetantalum;2-methanidyl-2-methylpropane is a complex organometallic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidenetantalum;2-methanidyl-2-methylpropane typically involves the reaction of tantalum pentachloride with benzylidene derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The process may involve the use of reducing agents such as lithium aluminum hydride to facilitate the formation of the desired organometallic complex.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the synthesis is optimized to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzylidenetantalum;2-methanidyl-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides, which are useful in catalysis.
Reduction: Reduction reactions can yield lower oxidation state tantalum compounds.
Substitution: The benzylidene group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or platinum are often employed to facilitate substitution reactions.
Major Products
Scientific Research Applications
Benzylidenetantalum;2-methanidyl-2-methylpropane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential as a bioinorganic compound with unique interactions with biological molecules.
Industry: The compound is investigated for its use in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Benzylidenetantalum;2-methanidyl-2-methylpropane exerts its effects involves the coordination of the tantalum center with various ligands. This coordination facilitates the activation of substrates, leading to enhanced reactivity in catalytic processes. The molecular targets include organic molecules with functional groups that can interact with the tantalum center, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Benzylidenetantalum;2-chloro-2-methylpropane
- Benzylidenetantalum;2-hydroxy-2-methylpropane
- Benzylidenetantalum;2-ethanidyl-2-methylpropane
Uniqueness
Benzylidenetantalum;2-methanidyl-2-methylpropane is unique due to its specific combination of a benzylidene group and a 2-methanidyl-2-methylpropane moiety. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized catalytic applications and material science research.
Properties
CAS No. |
61645-37-2 |
|---|---|
Molecular Formula |
C22H39Ta-3 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
benzylidenetantalum;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/C7H6.3C5H11.Ta/c1-7-5-3-2-4-6-7;3*1-5(2,3)4;/h1-6H;3*1H2,2-4H3;/q;3*-1; |
InChI Key |
KYJPLKJFMQGLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].C1=CC=C(C=C1)C=[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















